7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a halogenated benzodioxin derivative with a molecular formula of C₈H₉Cl₂NO₂ (base: C₈H₈ClNO₂, MW 185.61; hydrochloride adds 36.46 g/mol) . The 7-chloro substituent enhances electronegativity, influencing reactivity and biological interactions. This compound serves as a key intermediate in synthesizing sulfonamide derivatives with reported antimicrobial, acetylcholinesterase inhibitory, and anti-diabetic activities .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIYYMLVZMYMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxin Core
Starting Material Preparation:
The key precursor, 2,3-dihydro-1,4-benzodioxan-6-amine, is typically synthesized via cyclization of suitable dihydroxybenzenes or phenolic compounds with appropriate reagents such as epichlorohydrin or chlorinated derivatives, followed by amination. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxan-6-amine can be achieved through nucleophilic substitution reactions involving 2,3-dihydroxybenzenes and epichlorohydrin under basic conditions, followed by ammonolysis to introduce the amino group at position 6.
Formation of the Hydrochloride Salt
Salt Formation:
The free amine is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent such as ethanol or ethyl acetate. The process involves bubbling HCl gas into a solution of the amine, maintaining agitation and controlled temperature (often room temperature to reflux). The hydrochloride salt precipitates out as a crystalline solid, which is then filtered, washed, and dried.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Salt formation | Hydrogen chloride gas or HCl in ethanol | Room temperature, stirring | Precipitation of hydrochloride salt, simple filtration |
Purification and Characterization
The final product is purified through recrystallization from suitable solvents such as ethanol or acetonitrile. Characterization involves spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.
Summary of the Preparation Process
| Stage | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Core synthesis | Construction of benzodioxan ring | Phenolic precursors, epichlorohydrin | Basic or acidic conditions | Nucleophilic cyclization |
| Chlorination | Introduction of chlorine at position 7 | NCS | Reflux in acetonitrile | Regioselective substitution |
| Amine derivatization | Formation of amino group if not present | Ammonia or ammonolysis | Elevated temperature | Functionalization of the ring |
| Salt formation | Conversion to hydrochloride salt | HCl gas | Room temperature | Precipitation and purification |
Research Findings and Data Tables
Efficiency and Environmental Aspects:
Recent studies highlight that the improved synthesis methods utilize non-hazardous solvents like aliphatic alcohols (methanol, ethanol), and avoid hazardous reagents such as thionyl chloride or benzene. The process typically involves refluxing for 15-35 hours, followed by straightforward extraction and crystallization steps, which are scalable and environmentally friendly.
| Method | Reagents | Solvents | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Conventional | Chlorinating agents, acids | Benzene, THF | 24-48 hrs | 50-70 | Hazardous reagents, complex workup |
| Improved | NCS, alcohols, HCl gas | Ethanol, acetonitrile | 15-35 hrs | 60-75 | Safer, recyclable solvents, simple purification |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is C8H8ClNO2, with a molecular weight of approximately 222.07 g/mol. The compound features a benzodioxin structure characterized by a chlorine atom at the 7th position and an amine group at the 6th position. These structural attributes contribute to its unique reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Cholinesterase Inhibition : Research indicates that this compound acts as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. This property suggests potential therapeutic benefits in treating neurological disorders such as Alzheimer’s disease.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions.
- Formation of Sulfonamide Derivatives : The compound can react with sulfonyl chlorides to form sulfonamide derivatives, which have been investigated for their biological activity.
Case Study 1: Cholinesterase Inhibition
In a study conducted by researchers exploring novel cholinesterase inhibitors for Alzheimer's treatment, derivatives synthesized from this compound demonstrated potent inhibitory effects against both acetylcholinesterase and butyrylcholinesterase enzymes. These findings suggest that modifications to the compound could lead to effective therapeutic agents for cognitive enhancement.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound in drug development for infectious diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen Substitution Effects
Halogen substituents at the 7-position significantly alter physicochemical and biological properties:
Key Observations :
- Chlorine offers moderate electronegativity, balancing reactivity and stability for synthetic modifications .
Functional Group Modifications
Derivatization of the amine group yields compounds with diverse biological profiles:
Sulfonamide Derivatives
| Compound (Example) | Structure Modification | Activity | Source |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 4-methylbenzenesulfonyl group (MW ~307.35) | Acetylcholinesterase inhibition (IC₅₀ values pending) | |
| 4-Chloro-N-(benzodioxin-6-yl)benzenesulfonamide | 4-chlorophenylsulfonyl group | Antimicrobial activity against S. aureus and E. coli | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Acetamide-linked sulfonamide | Potent antimicrobial activity (low hemolysis: <5%) |
Key Observations :
- Sulfonamide derivatives exhibit enhanced bioactivity due to improved hydrogen bonding and enzyme interaction .
- Bulky substituents (e.g., 3,5-dimethylphenyl in 7l) reduce hemolytic activity, suggesting selectivity for microbial targets over mammalian cells .
Structural Analogs with Heterocyclic Variations
Key Observations :
- Thiophene-containing analogs () may exhibit altered pharmacokinetics but lack documented biological data.
Biological Activity
Overview
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of benzodioxin characterized by a chlorine atom at the 7th position and an amine group at the 6th position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation: It could bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity: Some studies suggest that it exhibits antimicrobial properties against various pathogens, including mycobacteria. For example, it has been evaluated as part of a series of compounds targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) .
- Calcium Antagonist Properties: In a study evaluating a series of benzodioxin derivatives, certain compounds demonstrated calcium antagonist properties comparable to established drugs like flunarizine . This suggests potential applications in managing conditions related to calcium dysregulation.
- Hypolipidemic Effects: Compound 36 from the same series was noted for significant hypolipidemic activity in animal models, indicating potential for cholesterol-lowering effects .
Research Findings
A summary of notable research findings on this compound is presented below:
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Lipid Peroxidation Inhibition: A study synthesized various benzodioxin derivatives to evaluate their ability to inhibit copper-induced lipid peroxidation. The most active compounds were significantly more effective than probucol, a known antioxidant .
- Calcium Antagonism Evaluation: Compounds derived from benzodioxins were tested for their ability to act as calcium antagonists, revealing efficacy comparable to flunarizine, thus supporting further investigation into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride?
- Methodology :
- Step 1 : Start with a dichloromethane (CH₂Cl₂) solvent system for dissolving intermediates. Add trifluoroacetic acid (TFA) in a 50% v/v ratio to facilitate deprotection or functional group activation under controlled temperatures (0–25°C) .
- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity using HPLC (C18 column, UV detection at 254 nm).
- Key Data : Typical yields range from 60–85% under optimized conditions. Purity ≥95% is achievable with iterative recrystallization in ethanol/water mixtures.
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the aromatic proton at C6 (amine position) shows a singlet at δ 6.7–7.1 ppm, while the benzodioxin protons resonate as multiplets between δ 4.1–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should display [M+H]⁺ at m/z 234.05 (calculated for C₈H₈ClNO₂·HCl).
Q. What safety protocols are critical during handling?
- Guidelines :
- Conduct reactions in fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation or skin contact due to potential neurotoxic or irritant properties .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Modification Strategy : Introduce substituents at the 2- or 3-position of the benzodioxin ring to enhance binding affinity. For example, fluorination at C2 improves metabolic stability .
- Biological Assays : Test analogs for GABA-A receptor modulation (radioligand binding assays) or serotonin transporter inhibition (HEK293 cell models) .
- Data Analysis : Use QSAR models (e.g., EC–GA method) to correlate electronic descriptors (HOMO/LUMO) with IC₅₀ values .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C incubation).
- Control Experiments : Compare results against reference compounds (e.g., diazepine derivatives) to validate assay sensitivity .
- Meta-Analysis : Use software like RevMan to statistically pool data from independent studies, adjusting for variables like solvent choice (DMSO vs. saline) .
Q. What in vivo models are suitable for evaluating sedative or anxiolytic effects?
- Methodology :
- Elevated Plus-Maze (EPM) : Administer 10–50 mg/kg (i.p.) to rodents; measure time spent in open arms (anxiolytic indicator) .
- Tail Suspension Test (TST) : Assess immobility time reduction to infer antidepressant-like activity.
- Data Interpretation : Cross-validate with microdialysis (measuring extracellular serotonin levels in the dorsal raphe nucleus) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
